5-Chloro-3-ethoxythiophene-2-carboxylic acid

Description

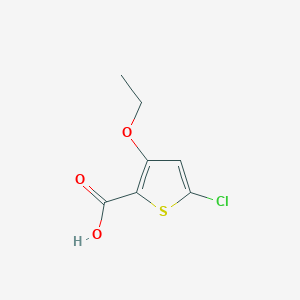

5-Chloro-3-ethoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 5, an ethoxy group at position 3, and a carboxylic acid moiety at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilic substitution resistance, while the ethoxy group modulates lipophilicity, and the carboxylic acid enables salt formation or further derivatization.

Properties

IUPAC Name |

5-chloro-3-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-2-11-4-3-5(8)12-6(4)7(9)10/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXAGBUFSYOXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethoxythiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-thiophenecarboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 5-substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

Overview:

The compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those exhibiting anti-inflammatory or antimicrobial properties. Its derivatives have been investigated for their potential therapeutic effects.

Case Studies:

- Anti-inflammatory Activity: Research indicates that derivatives of 5-Chloro-3-ethoxythiophene-2-carboxylic acid can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This selective inhibition helps reduce side effects commonly associated with non-selective NSAIDs .

- Antimicrobial Properties: Studies have shown that certain derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Table 1: Summary of Pharmacological Properties

| Property | Description |

|---|---|

| COX-2 Inhibition | Selective inhibition reducing inflammatory responses |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Potential for Drug Development | Intermediate for synthesizing NSAIDs and antibiotics |

Materials Science

Overview:

In materials science, this compound is utilized in the development of organic semiconductors and conductive polymers. Its ability to form stable conjugated systems is crucial for enhancing electronic properties.

Applications:

- Organic Electronics: The compound can be incorporated into organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its electronic properties .

- Conductive Polymers: It serves as a precursor for synthesizing conductive polymers used in flexible electronics and sensors.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Organic Photovoltaics | Enhances light absorption and charge transport |

| OLEDs | Improves efficiency and stability |

| Conductive Polymers | Used in flexible electronic devices |

Biological Studies

Overview:

The compound is also employed in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its structural features allow it to interact with various biological targets effectively.

Research Findings:

- Enzyme Inhibition Studies: Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .

- Receptor Binding Studies: The compound's interaction with biological receptors has been explored, revealing its potential as a lead compound for drug development targeting specific diseases.

Table 3: Biological Study Applications

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Effective against key metabolic enzymes |

| Receptor Binding | Potential lead compound for targeted therapies |

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the structure of the final pharmaceutical compound derived from this intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Table 1: Comparative Analysis of Thiophene-Based Carboxylic Acid Derivatives

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity 5-Chlorothiophene-2-carboxylic acid: The absence of the ethoxy group reduces steric hindrance and lipophilicity compared to the target compound. Its carboxylic acid group enhances hydrogen-bonding capacity, making it a common intermediate in anticoagulants like rivaroxaban . Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate: The amino group at position 3 introduces nucleophilicity, while the ethyl ester improves cell membrane permeability. This compound is a precursor to kinase inhibitors and antimicrobial agents . 5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid: The sulfamoyl group at position 2 (vs.

Physicochemical Properties

- Lipophilicity : The ethoxy group in the target compound increases logP (estimated ~1.8) compared to 5-chlorothiophene-2-carboxylic acid (logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility.

- Acidity : The carboxylic acid in the target (pKa ~2.5) is less acidic than sulfamoyl derivatives (pKa ~1.0) due to the electron-withdrawing nature of the sulfonamide group .

Synthetic Utility

- The ethoxy group in the target compound can act as a protecting group, enabling selective functionalization at other positions. In contrast, 5-chlorothiophene-2-carboxylic acid is often used directly in coupling reactions due to its reactive carboxylic acid .

Biological Activity

5-Chloro-3-ethoxythiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorine atom and an ethoxy group, along with a carboxylic acid functional group. Its molecular formula is C₈H₈ClO₂S, and it has a molecular weight of approximately 201.67 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to its targets. Additionally, the chlorine atom may facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activities .

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit antimicrobial properties. For instance, studies show that structural modifications can enhance the potency against various microbial strains. The presence of the ethoxy group in this compound may influence its hydrophobicity and bioactivity, potentially improving its effectiveness against bacteria .

Antioxidant Properties

Thiophene derivatives have been investigated for their antioxidant capabilities. The ability to scavenge free radicals is crucial for protecting biological systems from oxidative stress. Comparative studies suggest that structural variations significantly affect antioxidant activity, with some compounds exhibiting substantial efficacy in neutralizing reactive oxygen species (ROS) .

Cytotoxic Effects

The cytotoxic potential of this compound is another area of interest. Preliminary studies suggest that certain thiophene derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and death .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.